molecular formula C11H11F3O3 B13681970 3-(3-(Trifluoromethoxy)phenyl)butanoic acid

3-(3-(Trifluoromethoxy)phenyl)butanoic acid

Cat. No.: B13681970
M. Wt: 248.20 g/mol
InChI Key: UTTRNFDDZUUHRK-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenyl)butanoic acid is an organic compound with the CAS Registry Number 1521514-29-3 . It has a molecular formula of C11H11F3O3 and a molecular weight of 248.20 g/mol . Its structure features a butanoic acid chain substituted at the 3-position with a phenyl ring that is itself modified with a trifluoromethoxy (OCF3) group . This specific arrangement of atoms, represented by the SMILES string CC(C1=CC=CC(OC(F)(F)F)=C1)CC(O)=O, makes it a valuable intermediate in medicinal chemistry and drug discovery research . The presence of both the carboxylic acid functional group and the trifluoromethoxy moiety is particularly significant. The acid group allows for further synthetic modifications, such as the formation of amides or esters, while the trifluoromethoxy group is known to enhance key properties in bioactive molecules, including metabolic stability and membrane permeability. As such, this compound serves as a versatile building block for the synthesis of more complex molecules, potentially for use in developing pharmaceuticals, agrochemicals, and other advanced materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage its defined structure, confirmed by its MDL number MFCD23034475 , as a key starting material in their exploratory synthetic studies.

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C11H11F3O3/c1-7(5-10(15)16)8-3-2-4-9(6-8)17-11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)

InChI Key

UTTRNFDDZUUHRK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(3-(Trifluoromethoxy)phenyl)butanoic Acid

General Synthetic Strategy

The synthesis generally involves two key steps:

  • Introduction of the trifluoromethoxy group onto the phenyl ring, typically via electrophilic trifluoromethoxylation or nucleophilic substitution.
  • Construction of the butanoic acid side chain either by alkylation or acylation methods on the trifluoromethoxy-substituted phenyl intermediate.

Literature-Reported Synthetic Routes

Esterification and Hydrolysis Route

A common approach involves preparing the methyl ester of the butanoic acid derivative followed by hydrolysis to the free acid. For example, related trifluoromethyl-substituted phenyl propionic acids have been synthesized by esterification of the corresponding acid with methanol, followed by alkaline hydrolysis using lithium hydroxide or sodium hydroxide in aqueous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent systems. The ester intermediate is purified by column chromatography before hydrolysis to yield the free acid with yields reported up to 86% for ester formation and 70-90% for hydrolysis steps.

Amide and Carbamate Intermediate Strategy

In a patent describing the preparation of trifluoromethyl-substituted phenyl butanoic acids, the synthesis proceeds through amide and carbamate intermediates. Starting from 3-amino-4-(2,4,5-trifluorophenyl)butyric acid methyl ester, sequential protection, coupling with acyl chlorides, and deprotection steps yield the target acid after final hydrolysis. This multi-step process involves purification by silica gel column chromatography and affords moderate to good yields (50-86%) at each step.

Direct Alkylation and Functional Group Transformations

Another approach involves direct alkylation of trifluoromethoxy-substituted aromatic compounds with appropriate alkyl halides or esters under basic conditions (e.g., NaH in DMF) at low temperatures (0°C), followed by methylation and subsequent hydrolysis to the acid. This method allows for the introduction of methyl or cyclopropyl substituents on the side chain and has been reported with yields ranging from 7% to 86% depending on the step and purification method.

Detailed Example Synthesis (From Patent Literature)

Step Reaction Description Starting Material Reagents & Conditions Product Yield (%)
1 Preparation of 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid methyl ester 3-tert-Butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butyric acid Esterification and protection steps Methyl ester intermediate 52
2 Coupling with phenylpropionyl chloride to form amide Compound from Step 1 Acyl chloride, base, CH2Cl2 solvent Amide methyl ester 52
3 Hydrolysis of methyl ester to acid Amide methyl ester Aqueous NaOH or LiOH, THF/H2O Amide acid 70-90
4 Further functionalization (e.g., carbamate formation) Amide acid Carbamate reagents, base Protected acid derivatives 86
5 Final deprotection and purification Protected acid derivatives Acid or base treatment 3-(3-(Trifluoromethoxy)phenyl)butanoic acid Variable

Note: Specific trifluoromethoxy substitution may require adaptation of conditions from trifluoromethyl analogs described in patents.

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography using mixtures of methanol and dichloromethane (MeOH/CH2Cl2) or ethyl acetate/petroleum ether is commonly employed to purify intermediates and final products.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H, ^13C, and ^19F NMR, is used to confirm substitution patterns and purity. High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm molecular weight and identity.
  • Crystallography: X-ray single crystal diffraction has been used to confirm the structure of trifluoromethyl-containing aromatic acids, which can be extended to trifluoromethoxy analogs.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Yield Range
Esterification + Hydrolysis Methanol, LiOH/NaOH, THF/H2O Room temp to reflux Straightforward, scalable Requires purification of intermediates 70-90% (hydrolysis), 50-86% (ester)
Amide/Carbamate Intermediate Acyl chlorides, Boc protection, bases Varied, multi-step Enables functional group manipulation Multi-step, time-consuming 50-86% per step
Direct Alkylation + Methylation NaH, methyl iodide, DMF 0°C to RT Direct introduction of side chains Lower yields, sensitive to conditions 7-86% depending on step

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethoxy)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxyphenyl ketones, while reduction can produce trifluoromethoxyphenyl alcohols.

Scientific Research Applications

3-(3-(Trifluoromethoxy)phenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

a) 3-Methyl-2-phenylbutanoic Acid

  • Molecular Formula : C₁₁H₁₄O₂
  • Key Differences: Lacks the trifluoromethoxy group; instead, it has a methyl group and a phenyl ring at positions 3 and 2 of the butanoic acid chain, respectively. The absence of fluorine atoms reduces its metabolic stability and electronic withdrawal effects compared to the target compound .

b) (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₁F₃NO₂·HCl
  • Key Differences: Contains a trifluoromethyl (–CF₃) group instead of trifluoromethoxy (–OCF₃) on the phenyl ring.

c) 3-[4-(Trifluoromethoxy)phenyl]acrylic Acid

  • Molecular Formula : C₁₀H₇F₃O₃
  • Key Differences: Features an acrylic acid (α,β-unsaturated carboxylic acid) backbone instead of butanoic acid.

Compounds with Varied Backbone Chains

a) 4-[3-(3-Carboxypropyl)phenyl]butanoic Acid

  • Molecular Formula : C₁₄H₁₈O₄
  • The extended alkyl chain may enhance membrane permeability but reduce specificity compared to the shorter butanoic acid chain in the target compound .

b) 3-(3-Fluoro-2-methylphenyl)-3-methylbutanoic Acid

  • Molecular Formula : C₁₂H₁₅FO₂
  • Key Differences: Substituted with a fluorine atom and methyl group on the phenyl ring, offering moderate electron withdrawal.

Pharmacologically Relevant Derivatives

a) 2-(Substituted Sulphur/Sulphone)-3-(Substituted Phenyl)propionic Acid Derivatives

  • General Structure : Propionic acid backbone with sulfur-based substituents.
  • Key Differences: Shorter chain length (propionic acid vs. butanoic acid) reduces lipophilicity. Sulfur substituents (e.g., sulfoxide, sulfone) enhance oxidative stability but may introduce toxicity concerns absent in the target compound .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents on Phenyl Ring Backbone Chain Molecular Weight (g/mol) Key Features
3-(3-(Trifluoromethoxy)phenyl)butanoic acid C₁₁H₁₁F₃O₃ –OCF₃ (meta) Butanoic acid 248.20 Chiral center, strong EWG
3-Methyl-2-phenylbutanoic acid C₁₁H₁₄O₂ –H (phenyl) Butanoic acid 178.23 No fluorine, stereoisomerism possible
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid·HCl C₁₁H₁₁F₃NO₂·HCl –CF₃ (meta) Butanoic acid 281.67 Amino group introduces basicity
3-[4-(Trifluoromethoxy)phenyl]acrylic acid C₁₀H₇F₃O₃ –OCF₃ (para) Acrylic acid 232.16 α,β-unsaturation enhances reactivity

Table 2: Functional Group Impact

Compound Key Functional Groups Electronic Effects Potential Applications
3-(3-(Trifluoromethoxy)phenyl)butanoic acid –OCF₃, –COOH Strong electron withdrawal, acidic Drug candidates, enzyme inhibitors
3-Methyl-2-phenylbutanoic acid –CH₃, –COOH Electron donation (methyl), acidic Intermediate in organic synthesis
2-(Substituted Sulphur)propionic acid –SO₂–, –COOH Polar, oxidative stability Anti-inflammatory agents

Research Findings and Implications

  • Metabolic Stability: The trifluoromethoxy group in 3-(3-(trifluoromethoxy)phenyl)butanoic acid enhances resistance to cytochrome P450-mediated oxidation compared to non-fluorinated analogues .
  • Stereochemical Influence : The (S)-enantiomer of the target compound may exhibit higher binding affinity to biological targets due to chiral recognition, as seen in related fluorinated pharmaceuticals .
  • Solubility Limitations : Despite its carboxylic acid group, the compound’s lipophilicity (logP ~2.5 estimated) may restrict aqueous solubility, necessitating formulation optimization for drug development .

Biological Activity

3-(3-(Trifluoromethoxy)phenyl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound features a trifluoromethoxy group, which significantly influences its biological interactions. The structure can be represented as follows:

CxHyF3O2\text{C}_x\text{H}_y\text{F}_3\text{O}_2

Research indicates that compounds with similar structures often target Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This activation can lead to effects such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells .

Anticancer Properties

Studies have shown that derivatives of 3-(3-(trifluoromethoxy)phenyl)butanoic acid exhibit significant anticancer activity. For instance, a study highlighted the compound's ability to inhibit the growth of various cancer cell lines through modulation of FGFR signaling pathways .

Enzymatic Activity

The compound has also been investigated for its enzymatic interactions. It is known to participate in hydrolase-catalyzed reactions that lead to the kinetic resolution of fluorinated racemates, enhancing enantioselectivity .

Data Table: Biological Activity Overview

Activity Effect Reference
AnticancerInhibits cell proliferation
Apoptosis inductionInduces programmed cell death
Enzymatic interactionsEnhances enantioselectivity

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of 3-(3-(trifluoromethoxy)phenyl)butanoic acid on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a potential therapeutic agent for treating breast cancer due to its selective targeting of FGFRs .

Case Study 2: Enzymatic Resolution

Another study focused on the enzymatic resolution of fluorinated arylcarboxylic acids using this compound. It was found that specific bacterial strains exhibited high enantioselectivity during hydrolysis, producing (S)-3a-acid with an enantiomeric excess of 97%. This highlights the compound's utility in synthetic organic chemistry and potential applications in drug development .

Q & A

Basic: What are the optimal synthetic routes for 3-(3-(Trifluoromethoxy)phenyl)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of 3-(3-(Trifluoromethoxy)phenyl)butanoic acid typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the trifluoromethoxy-substituted phenyl group. Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF or THF) improve electrophilic substitution efficiency .
  • Catalysts: Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, while Lewis acids like AlCl₃ facilitate alkylation .
  • Temperature: Reactions often require reflux (80–120°C) to achieve >80% yield .
    Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for ≥95% purity.

Advanced: How do steric and electronic effects of the trifluoromethoxy group influence the compound’s reactivity in derivatization reactions?

Methodological Answer:
The trifluoromethoxy (-OCF₃) group is electron-withdrawing due to its strong inductive effect, which:

  • Reduces nucleophilic aromatic substitution (NAS) reactivity at the meta position, necessitating harsher conditions (e.g., HNO₃/H₂SO₄ at 0°C for nitration) .
  • Increases stability against hydrolysis compared to methoxy (-OCH₃) groups, enabling use in aqueous-phase reactions .
    Steric hindrance from the trifluoromethoxy group requires bulky catalysts (e.g., BrettPhos Pd) for efficient cross-coupling . Computational studies (DFT) can predict regioselectivity in electrophilic attacks .

Basic: What analytical techniques are recommended for characterizing 3-(3-(Trifluoromethoxy)phenyl)butanoic acid?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.4–7.6 ppm (aromatic protons) and δ 2.5–3.0 ppm (butanoic acid chain) confirm structure .
    • ¹⁹F NMR: A singlet near δ -58 ppm verifies the trifluoromethoxy group .
  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities (<0.5%) and confirm molecular ion [M-H]⁻ at m/z 262.1 .
  • FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups .

Advanced: How can contradictory data on the compound’s biological activity (e.g., anti-inflammatory vs. inactive) be resolved?

Methodological Answer:
Contradictions may arise from:

  • Enantiomeric impurities: Chiral HPLC (Chiralpak AD-H column) separates (R)- and (S)-enantiomers, which may exhibit divergent activities .

  • Assay variability: Standardize in vitro assays (e.g., COX-2 inhibition) using controls like indomethacin. For example:

    Assay TypeIC₅₀ (µM)Source
    COX-2 Inhibition12.3 ± 1.2
    RAW264.7 Cytotoxicity>100
  • Metabolic instability: LC-MS/MS tracks metabolite formation (e.g., β-oxidation products) in hepatocyte models .

Basic: What are the key differences in properties between 3-(3-(Trifluoromethoxy)phenyl)butanoic acid and its structural isomers?

Methodological Answer:

IsomerSubstituent PositionLogPBioactivity (Example)
Target Compound3-(Trifluoromethoxy)3.2COX-2 inhibition
4-(Trifluoromethoxy)Para3.0Reduced anti-inflammatory activity
2-(Trifluoromethoxy)Ortho3.5Enhanced metabolic degradation
The meta-substituted isomer exhibits optimal steric compatibility with hydrophobic enzyme pockets, as shown in molecular docking studies (PDB: 8IH) .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME calculate bioavailability (e.g., 65% for the parent compound) and blood-brain barrier permeability (LogBB = -0.8) .
  • Docking Studies (AutoDock Vina):
    • Target: COX-2 (PDB: 5KIR).
    • Binding Energy: -9.2 kcal/mol for 3-(3-(Trifluoromethoxy)phenyl)butanoic acid vs. -8.5 kcal/mol for 4-substituted analog .
  • QSAR Models: Modify the butanoic chain length to reduce clearance (e.g., half-life increased from 2.1 to 3.8 h in rat models) .

Basic: What stability issues arise during storage, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis: The trifluoromethoxy group is stable in pH 4–7 but degrades in strong acids/bases. Store at 4°C in amber vials under argon .
  • Light Sensitivity: UV-Vis studies show 5% degradation after 72 h under UV light; use light-protected containers .
  • Purity Monitoring: Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC ensures ≤2% impurity .

Advanced: What strategies are effective for resolving racemic mixtures of 3-(3-(Trifluoromethoxy)phenyl)butanoic acid?

Methodological Answer:

  • Chiral Resolution: Use (R)-1-phenylethylamine as a resolving agent; diastereomeric salts are separated via fractional crystallization (yield: 70% ee) .
  • Enzymatic Deracemization: Lipase B (Candida antarctica) selectively esterifies the (S)-enantiomer in 2-propanol (conversion: 85%) .
  • Chiral HPLC: Method: Chiralcel OD-H column, hexane/ethanol (90:10), flow rate 1 mL/min; retention times: 8.2 min (R), 10.5 min (S) .

Basic: How does the compound interact with common biochemical targets (e.g., enzymes, receptors)?

Methodological Answer:

  • COX-2 Inhibition: Competitive binding confirmed via fluorescence quenching (Kd = 8.4 µM) .
  • PPARγ Activation: Luciferase reporter assays show EC₅₀ = 15 µM, comparable to rosiglitazone .
  • Cytotoxicity Threshold: MTT assays in HEK293 cells indicate IC₅₀ > 100 µM, suggesting low toxicity .

Advanced: What in silico and in vitro approaches validate the compound’s mechanism of action in disease models?

Methodological Answer:

  • Molecular Dynamics (GROMACS): Simulate binding to COX-2 over 100 ns; RMSD < 2.0 Å confirms stable interactions .
  • Transcriptomics (RNA-seq): Treat LPS-induced macrophages; downregulation of IL-6 and TNF-α by 60% (p < 0.01) .
  • In Vivo Efficacy: DSS-induced colitis mice: 50 mg/kg/day reduces colon inflammation (histopathology score: 2.1 vs. 4.8 in controls) .

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